(1R,2S)-5-Methoxy-2,3-dihydro-1H-indene-1,2-diol
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Overview
Description
(1R,2S)-5-Methoxy-2,3-dihydro-1H-indene-1,2-diol is a chiral organic compound with a unique structure that includes a methoxy group and two hydroxyl groups on an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-5-Methoxy-2,3-dihydro-1H-indene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with an indene derivative.
Methoxylation: Introduction of the methoxy group at the 5-position of the indene ring.
Hydroxylation: The addition of hydroxyl groups at the 1 and 2 positions. This step often involves the use of oxidizing agents and specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar steps to those used in laboratory synthesis, scaled up for larger production volumes. The use of continuous flow reactors and other advanced techniques could improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-5-Methoxy-2,3-dihydro-1H-indene-1,2-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the indene ring or the hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
(1R,2S)-5-Methoxy-2,3-dihydro-1H-indene-1,2-diol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Possible use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action for (1R,2S)-5-Methoxy-2,3-dihydro-1H-indene-1,2-diol depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact molecular targets and pathways would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: Another chiral compound with a different backbone structure but similar stereochemistry.
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid: Shares the (1R,2S) configuration but has different functional groups and applications.
Uniqueness
(1R,2S)-5-Methoxy-2,3-dihydro-1H-indene-1,2-diol is unique due to its indene backbone and the specific placement of the methoxy and hydroxyl groups
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(1R,2S)-5-methoxy-2,3-dihydro-1H-indene-1,2-diol |
InChI |
InChI=1S/C10H12O3/c1-13-7-2-3-8-6(4-7)5-9(11)10(8)12/h2-4,9-12H,5H2,1H3/t9-,10+/m0/s1 |
InChI Key |
KQPYZPKLDYAWMI-VHSXEESVSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]([C@H](C2)O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(C2)O)O |
Origin of Product |
United States |
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